molecular formula C11H17IO4 B8376555 1-Iodomethyl-1,3-dicarbomethoxycyclohexane CAS No. 75328-53-9

1-Iodomethyl-1,3-dicarbomethoxycyclohexane

Cat. No. B8376555
CAS RN: 75328-53-9
M. Wt: 340.15 g/mol
InChI Key: HCZDVILANWUSFD-UHFFFAOYSA-N
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Patent
US07842707B2

Procedure details

A cooled (−67° C.) solution of dry diisopropylamine (3.65 mL, 26 mmol) in anhydrous THF (20 mL) under nitrogen was treated via syringe with 2.5N n-butyllithium/hexane (9.6 mL, 24 mmol), warmed to 0° C. for 5 min, then recooled (−67° C.). DMPU (12.1 mL, 100 mmol) was added dropwise via addition funnel so as to keep pot temp <−60° C., then a solution of dimethyl cyclohexane-1,3-dicarboxylate (4.00 g, 20 mmol) in anhydrous THF (10 mL) was likewise added dropwise. After 1 h at −67° C., diiodomethane (7.23 g, 27 mmol) in THF (10 mL) was added dropwise, then the mixture was warmed to room temperature over 1 h stirred 1 h, cooled on an ice bath, and quenched with saturated aqueous ammonium chloride (20 mL). The organic solvents were removed in vacuo and water (30 mL) was added, and the aqueous was extracted with hexane (100 mL, then 2×50 mL). The combined organic extracts were washed with water (75 mL), dried (MgSO4), and concentrated in vacuo, then dissolved in methylene chloride and passed through a pad of alumina in a fritted (30 mL) funnel. The concentrated filtrate was chromatographed on silica gel (˜200 cc, eluted with 1:1 hexane/methylene chloride) to afford 4.65 g (68%) of 1-iodomethyl-1,3-dicarbomethoxycyclohexane as a colorless oil.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.1 mL
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
7.23 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN1C(=O)N(C)CCC1.[CH:28]1([C:38]([O:40][CH3:41])=[O:39])[CH2:33][CH2:32][CH2:31][CH:30]([C:34]([O:36][CH3:37])=[O:35])[CH2:29]1.[I:42][CH2:43]I>C1COCC1>[I:42][CH2:43][C:30]1([C:34]([O:36][CH3:37])=[O:35])[CH2:31][CH2:32][CH2:33][CH:28]([C:38]([O:40][CH3:41])=[O:39])[CH2:29]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyllithium hexane
Quantity
9.6 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Three
Name
Quantity
12.1 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC(CCC1)C(=O)OC)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
7.23 g
Type
reactant
Smiles
ICI
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(−67° C.)
CUSTOM
Type
CUSTOM
Details
to keep pot temp <−60° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic solvents were removed in vacuo and water (30 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with hexane (100 mL
WASH
Type
WASH
Details
The combined organic extracts were washed with water (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
passed through a pad of alumina in a fritted (30 mL) funnel
CUSTOM
Type
CUSTOM
Details
The concentrated filtrate was chromatographed on silica gel (˜200 cc, eluted with 1:1 hexane/methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ICC1(CC(CCC1)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.